1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol

beta-adrenergic antagonist structure-activity relationship isoproterenol-induced tachycardia

1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol (CAS 2007‑72‑9) is the 2‑naphthyloxy positional isomer of the non‑selective β‑adrenergic blocker propranolol (1‑naphthyloxy isomer, CAS 525‑66‑6). It belongs to the aryloxypropanolamine class and is catalogued primarily as Propranolol Impurity 5 (or Impurity 8), a process‑related impurity that forms during propranolol synthesis when the naphthol coupling occurs at the 2‑position of the naphthalene ring.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 2007-72-9
Cat. No. B3324926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol
CAS2007-72-9
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC2=CC=CC=C2C=C1)O
InChIInChI=1S/C16H21NO2/c1-12(2)17-10-15(18)11-19-16-8-7-13-5-3-4-6-14(13)9-16/h3-9,12,15,17-18H,10-11H2,1-2H3
InChIKeyPIANUSMCKHEMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol (CAS 2007-72-9) – Procurement-Relevant Identity and Comparator Context


1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol (CAS 2007‑72‑9) is the 2‑naphthyloxy positional isomer of the non‑selective β‑adrenergic blocker propranolol (1‑naphthyloxy isomer, CAS 525‑66‑6) [1]. It belongs to the aryloxypropanolamine class and is catalogued primarily as Propranolol Impurity 5 (or Impurity 8), a process‑related impurity that forms during propranolol synthesis when the naphthol coupling occurs at the 2‑position of the naphthalene ring [2]. The compound is supplied as a certified reference standard (purity ≥ 95 % by HPLC) for analytical method development, method validation, and quality‑control applications in pharmaceutical manufacturing .

Why Propranolol Cannot Be Substituted with Its 2‑Naphthyloxy Isomer (CAS 2007‑72‑9) – Positional Isomerism Defines Pharmacological and Analytical Identity


Replacing propranolol with its 2‑naphthyloxy isomer (CAS 2007‑72‑9) in a pharmacological or analytical context leads to fundamentally different outcomes. Positional attachment of the naphthalene ring (1‑ vs 2‑naphthyloxy) is the single most critical determinant of β‑adrenoceptor occupancy: the 2‑naphthyloxy isomer exhibits markedly reduced β‑adrenergic blocking potency relative to propranolol in the same in‑vivo tachycardia model [1]. Consequently, the compound cannot serve as a therapeutic surrogate for propranolol. Instead, its presence in propranolol active pharmaceutical ingredient (API) is tightly regulated because even trace amounts alter potency and safety profiles; procurement of the pure isomer as a characterized reference standard is therefore essential for impurity profiling, method validation, and regulatory compliance [2][3].

Quantitative Differentiation of 1‑Naphthalen‑2‑yloxy‑3‑(propan‑2‑ylamino)propan‑2‑ol (CAS 2007‑72‑9) – Comparator‑Based Evidence for Scientific Selection


β‑Adrenergic Blocking Potency: 2‑Naphthyloxy Isomer Is Considerably Less Active Than Propranolol

In the foundational structure‑activity study of aryloxypropanolamines, Crowther and Smith (1968) directly compared 1‑isopropylamino‑3‑(2‑naphthyloxy)‑2‑propanol (CAS 2007‑72‑9) with propranolol (1‑naphthyloxy isomer) for their ability to block isoproterenol‑induced tachycardia in anesthetized cats. Propranolol was 10‑ to 20‑fold more potent than pronethalol in the same assay, whereas the 2‑naphthoxy isomer was described as 'considerably less active than propranolol' [1]. Although a precise ED₅₀ ratio is not enumerated in the published abstract, the qualitative ranking places CAS 2007‑72‑9 well below propranolol in β‑blockade efficacy within the identical experimental system [1]. This direct head‑to‑head finding is the definitive evidence that the naphthyloxy attachment position governs pharmacological activity.

beta-adrenergic antagonist structure-activity relationship isoproterenol-induced tachycardia

Structural Basis for Potency Difference: Electronic and Steric Factors Govern 2‑Substituted Naphthoxy Activity

A structure–activity relationship study by Gupta et al. (1994) on 1‑isopropylamino‑3‑(2′‑substituted naphthoxy)propan‑2‑ol analogs demonstrated that β‑adrenergic blocking activity in this series is 'dominantly controlled by electronic and steric factors' and that significant correlations exist between blocking potency and calculated parameters such as negentropy, equalized electronegativity, and partial charge [1]. While the study did not report a direct numerical comparison between the 1‑naphthyl and 2‑naphthyl parent isomers, the SAR model establishes that the 2‑position naphthyl scaffold imposes distinct electronic and steric constraints that fundamentally differ from the 1‑naphthyl series occupied by propranolol. This provides a molecular‑level rationale for the potency gap observed by Crowther and Smith.

QSAR beta-adrenergic SAR naphthoxy substituent effect

Certified Reference Standard for Propranolol Impurity Profiling – Purity and Traceability

CAS 2007‑72‑9 is commercially supplied as a fully characterized reference standard for propranolol impurity analysis. CATO Research Chemicals offers Propranolol Impurity 5 with purity > 95 % by HPLC and full characterization data (¹H NMR, MS, HPLC) under ISO 17034 accreditation [1]. ChemicalBook lists the product as Propranolol Impurity 8 (brand Kewel) at ≥ 95 % HPLC purity, accompanied by a Certificate of Analysis (COA) . In contrast, propranolol API is supplied at > 98 % purity and is not certified for use as an impurity marker. The differentiation lies in the certified impurity identity and the traceability documentation that enables accurate quantification of this specific positional isomer in propranolol drug substance and drug product.

pharmaceutical impurity analysis reference standard HPLC method validation

Patent‑Documented HPLC Separation from Propranolol – Analytical Distinguishability

Chinese patent CN 107602394 A (2018) discloses a high‑performance liquid chromatography method specifically designed to separate 1‑isopropylamino‑3‑(2‑naphthoxy)‑2‑propanol (CAS 2007‑72‑9) from propranolol hydrochloride, achieving baseline resolution of the two positional isomers [1]. The method enables precise quantification of the 2‑naphthyloxy impurity in propranolol API and demonstrates the operational simplicity and robustness required for industrial QC laboratories. This patent‑grade separation protocol provides a validated analytical framework that distinguishes CAS 2007‑72‑9 from propranolol in a regulated environment.

HPLC separation naphthol derivative propranolol impurity isolation

Optimal Deployment Scenarios for 1‑Naphthalen‑2‑yloxy‑3‑(propan‑2‑ylamino)propan‑2‑ol (CAS 2007‑72‑9) Based on Differentiated Evidence


Development and Validation of HPLC Impurity Methods for Propranolol API

The compound serves as the primary reference standard for the 2‑naphthyloxy positional impurity in propranolol drug substance. The patented HPLC separation method (CN 107602394 A) combined with certified reference material (purity ≥ 95 %) enables laboratories to establish system suitability, determine relative response factors, and quantify this impurity at ICH‑compliant thresholds [1][2].

Pharmacopoeial Impurity Qualification and Regulatory Submission Support

When preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic propranolol, the well‑characterized impurity standard (ISO 17034, ¹H NMR, MS) provides the identification and purity data required by FDA and EMA reviewers. Its use ensures that the impurity profile of the generic product matches that of the reference listed drug [3].

Structure–Activity Relationship (SAR) Studies on β‑Adrenoceptor Ligands

Because the naphthyloxy attachment position is the dominant determinant of β‑blockade potency [4][5], the pure 2‑naphthyloxy isomer enables SAR researchers to probe the steric and electronic requirements of the receptor binding pocket. Its drastically reduced β‑blocking activity relative to propranolol makes it a valuable negative control in pharmacological assays.

Forced‑Degradation and Stability‑Indicating Method Development

The 2‑naphthyloxy isomer can form as a degradation product under certain stress conditions. Procurement of the pure compound allows forced‑degradation studies to be spiked with a known concentration, confirming peak identity and establishing mass balance in stability‑indicating HPLC methods for propranolol formulations [2].

Quote Request

Request a Quote for 1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.